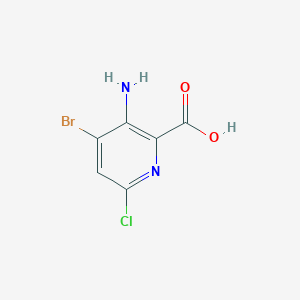

3-Amino-4-bromo-6-chloropicolinic acid

Descripción

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen. The official IUPAC name for this compound is 3-amino-4-bromo-6-chloro-2-pyridinecarboxylic acid, which precisely describes the substitution pattern on the pyridine ring system. This nomenclature indicates that the carboxylic acid functional group is attached to the second carbon of the pyridine ring, establishing the picolinic acid backbone structure.

The compound is registered under Chemical Abstracts Service number 1073182-90-7, providing a unique identifier for regulatory and commercial purposes. Alternative systematic names include 3-amino-4-bromo-6-chloro-pyridine-2-carboxylic acid and 2-pyridinecarboxylic acid, 3-amino-4-bromo-6-chloro-, demonstrating the flexibility in nomenclature while maintaining chemical accuracy. The MDL number MFCD18382761 serves as an additional registry identifier in chemical databases and literature.

The InChI (International Chemical Identifier) code for this compound is 1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12), providing a standardized method for representing the molecular structure in computational databases. The corresponding InChI key RWYNVFKAAOCJEF-UHFFFAOYSA-N offers a shortened, hash-like representation that facilitates rapid database searches and structure matching.

Table 1: Registry Information and Identifiers

Molecular Formula and Weight Analysis

The molecular formula of this compound is C6H4BrClN2O2, indicating a relatively compact heterocyclic structure with specific elemental composition. This formula reveals the presence of six carbon atoms forming the pyridine ring and carboxyl group, four hydrogen atoms distributed between the amino group and the aromatic system, one bromine atom, one chlorine atom, two nitrogen atoms including the pyridine nitrogen and amino nitrogen, and two oxygen atoms from the carboxylic acid functionality.

The molecular weight of this compound has been reported with slight variations across different sources, with values ranging from 251.46 to 251.4652 grams per mole. The most frequently cited value is 251.47 grams per mole, which represents the standard molecular weight used in commercial and research applications. These minor variations in reported molecular weights typically reflect differences in rounding precision rather than fundamental discrepancies in the molecular structure.

Analysis of the elemental composition reveals that the compound consists of approximately 28.6% carbon, 1.6% hydrogen, 31.8% bromine, 14.1% chlorine, 11.1% nitrogen, and 12.7% oxygen by mass. The substantial contribution of halogen atoms to the total molecular weight significantly influences the compound's physical properties, including density, solubility characteristics, and intermolecular interactions.

Table 2: Molecular Composition Analysis

| Element | Count | Atomic Weight (amu) | Mass Contribution (amu) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 6 | 12.01 | 72.06 | 28.6% |

| Hydrogen | 4 | 1.008 | 4.032 | 1.6% |

| Bromine | 1 | 79.90 | 79.90 | 31.8% |

| Chlorine | 1 | 35.45 | 35.45 | 14.1% |

| Nitrogen | 2 | 14.01 | 28.02 | 11.1% |

| Oxygen | 2 | 16.00 | 32.00 | 12.7% |

| Total | 16 | - | 251.47 | 100.0% |

The relatively high proportion of halogen atoms in the molecular structure contributes to the compound's classification as a polyhalogenated organic compound, which has implications for its environmental behavior, biological activity, and chemical reactivity patterns. The specific arrangement of these atoms within the pyridine framework creates unique electronic distribution patterns that influence the compound's chemical properties and potential applications.

Structural Isomerism and Tautomeric Considerations

The structural framework of this compound presents several important considerations regarding isomerism and tautomeric behavior. As a derivative of picolinic acid, this compound belongs to a class of heterocyclic carboxylic acids that can exhibit complex tautomeric equilibria, particularly involving the amino and carboxyl functional groups.

Picolinic acid derivatives are known to display remarkable tautomeric behavior, with some compounds existing in multiple tautomeric forms even within solid-state structures. The parent picolinic acid represents a rare case where both neutral molecules and zwitterionic forms can coexist in the same crystal structure, demonstrating the complex equilibria possible in this chemical family. While for most solid organic chemicals, molecules typically exist in the most stable tautomeric form, the presence of multiple functional groups in this compound creates potential for various tautomeric arrangements.

The amino group at the 3-position of the pyridine ring can participate in tautomeric equilibria, potentially forming imino tautomers under specific conditions. The electron-withdrawing effects of the adjacent bromine atom at position 4 and the chlorine atom at position 6 significantly influence the electronic distribution within the ring system, affecting the relative stability of different tautomeric forms. These halogen substituents create an asymmetric electronic environment that can stabilize certain tautomeric configurations through inductive and mesomeric effects.

Research on related hydroxypyridine-carboxylic acid derivatives has demonstrated that tautomeric equilibria in such systems often correlate with the aromaticity of the pyridine ring, which can be quantified using indices such as the Bird index based on measured atomic distances. The specific substitution pattern in this compound, with electron-withdrawing halogens adjacent to the amino group, likely influences the tautomeric preferences and may favor certain forms over others.

The carboxylic acid functionality itself can participate in tautomeric processes, particularly in the context of zwitterionic forms where proton transfer occurs between the carboxyl group and the pyridine nitrogen or amino group. Studies on picolinic acid decarboxylation mechanisms have revealed complex tautomeric equilibria involving protonated intermediates, suggesting that similar considerations may apply to substituted derivatives like this compound.

Table 3: Potential Tautomeric Forms and Electronic Considerations

| Tautomeric Feature | Structural Element | Electronic Influence | Stability Factor |

|---|---|---|---|

| Amino Group | 3-Position NH2 | Electron-donating | Stabilized by adjacent Br |

| Pyridine Nitrogen | Ring Position 1 | Electron-accepting | Influenced by halogen substitution |

| Carboxyl Group | 2-Position COOH | Proton donor/acceptor | Potential zwitterion formation |

| Halogen Effects | Br (4-pos), Cl (6-pos) | Electron-withdrawing | Asymmetric electronic distribution |

The presence of both electron-donating (amino) and electron-withdrawing (halogen, carboxyl) groups within the same molecular framework creates a complex electronic landscape that governs tautomeric preferences. Understanding these structural relationships is crucial for predicting the compound's behavior in various chemical environments and for designing synthetic strategies that take advantage of its unique structural features.

Structure

2D Structure

Propiedades

IUPAC Name |

3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYNVFKAAOCJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods and Reaction Steps

Starting Materials and Initial Halogenation

A common starting material is 3-aminopyridine-2-carboxylate or closely related derivatives such as 3-aminopyrazine-2-carboxylate analogs, which undergo selective chlorination and bromination. For example, chlorination is typically performed at elevated temperatures (50–82 °C, preferably 75–82 °C) using chlorinating agents such as N-chlorosuccinimide (NCS) in solvents like acetonitrile, which offers good solubility and reaction control.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Chlorination | 3-aminopyridine-2-carboxylate + NCS, Acetonitrile, 82 °C, 12 h | 3-amino-6-chloropyridine-2-carboxylate | ~92% |

Diazotization and Bromination

Following chlorination, the amino group is converted via diazotization and subsequent bromination. This step involves treating the chlorinated intermediate with aqueous hydrogen bromide and sodium nitrite at low temperature (~0 °C), followed by quenching with sodium hydrogen sulfite to stabilize the product.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Diazotization & Bromination | 3-amino-6-chloropyridine-2-carboxylate + HBr (40%), NaNO2, 0 °C | 3-bromo-6-chloropyridine-2-carboxylate | ~87% |

Hydrolysis and Rearrangement

The ester group on the intermediate is hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid. Subsequently, rearrangement reactions using reagents such as diphenyl phosphorazide facilitate the formation of the amino-substituted picolinic acid derivative.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Hydrolysis | Alkali treatment of ester intermediate | 3-bromo-6-chloropyridine-2-carboxylic acid | Not specified |

| Rearrangement | Diphenyl phosphorazide, suitable solvent | Alkyl oxycarbonyl amino derivative | Not specified |

Deprotection and Final Purification

The final step involves removal of protecting groups such as tert-butyloxycarbonyl (Boc) under acidic conditions (e.g., trifluoroacetic acid at 0 °C) to liberate the free amino group. The product is purified by recrystallization from petroleum ether/ethyl acetate mixtures, yielding the target compound as a yellow solid.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Deprotection | Trifluoroacetic acid, 0 °C, 1 h | 3-amino-4-bromo-6-chloropicolinic acid | ~95% |

Reaction Summary Table

| Step No. | Reaction Type | Starting Material | Key Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chlorination | 3-aminopyridine-2-carboxylate | NCS, Acetonitrile, 82 °C, 12 h | 3-amino-6-chloropyridine-2-carboxylate | 92 | Prefer acetonitrile as solvent |

| 2 | Diazotization/Bromination | 3-amino-6-chloropyridine-2-carboxylate | HBr (40%), NaNO2, 0 °C | 3-bromo-6-chloropyridine-2-carboxylate | 87 | Low temperature critical for selectivity |

| 3 | Hydrolysis | 3-bromo-6-chloropyridine-2-carboxylate ester | Alkali treatment | 3-bromo-6-chloropyridine-2-carboxylic acid | Not specified | Alkaline hydrolysis of ester group |

| 4 | Rearrangement | 3-bromo-6-chloropyridine-2-carboxylic acid | Diphenyl phosphorazide, solvent | Alkyl oxycarbonyl amino derivative | Not specified | Facilitates amino group installation |

| 5 | Deprotection & Purification | Protected amino derivative | Trifluoroacetic acid, 0 °C, 1 h | This compound | 95 | Recrystallization yields pure product |

Analytical Characterization Data

- [^1H NMR (300 MHz, CDCl3)](pplx://action/followup): Signals consistent with aromatic protons and amino group protons, e.g., singlet at ~7.7 ppm for aromatic H, broad signals for NH2 at ~5.2 ppm.

- GC-MS: Molecular ion peak at m/z ~209, consistent with the molecular weight of this compound.

- Purity: Achieved through recrystallization, avoiding complex chromatographic purification, facilitating scale-up and cost-effective production.

Research Findings and Advantages of the Method

- The described method provides a scalable and amplifiable process with a total reaction yield of approximately 57–59% for the entire sequence.

- Use of N-chlorosuccinimide (NCS) as a chlorinating agent and controlled reaction temperatures ensure high selectivity and yield.

- The process avoids chromatographic purification steps by isolating solid intermediates suitable for recrystallization, which simplifies production and lowers costs.

- The method is adaptable to industrial scale due to the robustness of each step and the use of common reagents and solvents.

- The final product exhibits high purity and is suitable for further application in herbicidal and pharmaceutical research.

Additional Notes on Related Synthetic Procedures

While direct preparation of this compound is less frequently reported, related synthetic strategies for halogenated amino picolinic acid derivatives involve:

- Use of hydrazine hydrate and carbonate for intermediate formation,

- Heating in aqueous sulfuric acid for final cyclization and acid formation,

- Flash column chromatography for intermediate purification when necessary.

These methods complement the main approach and provide alternative routes depending on available starting materials and desired scale.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-bromo-6-chloropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the aromatic ring.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted picolinic acid derivative .

Aplicaciones Científicas De Investigación

3-Amino-4-bromo-6-chloropicolinic acid has a wide range of scientific research applications, including :

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-bromo-6-chloropicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Structural Comparison

Key structural analogs and their substituent configurations are summarized below:

Physicochemical Properties

- Acidity: The carboxylic acid group in picolinic acid derivatives typically has a pKa ~1.5–2.5. The amino group at position 3 in the target compound may slightly increase pKa (reduced acidity) due to electron donation, but this is counterbalanced by electron-withdrawing Br and Cl substituents .

- Solubility: The amino group enhances water solubility via hydrogen bonding. Hydrochloride salts (e.g., 3-Amino-6-chloropicolinic acid hydrochloride) exhibit superior aqueous solubility compared to free acids .

Functional Differences

- Biological Activity : Bromine’s lipophilicity may enhance membrane permeability compared to chloro analogs, making the target compound more suitable for bioactive molecule design .

- Heterocyclic Core Impact: Pyridazine-based analogs (e.g., 3-Amino-4-bromo-6-chloropyridazine) exhibit distinct electronic properties due to the two nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability .

Actividad Biológica

3-Amino-4-bromo-6-chloropicolinic acid is a heterocyclic compound derived from picolinic acid, characterized by its unique structural features, including an amino group and halogen substitutions (bromine and chlorine). Its molecular formula is CHBrClNO, with a molecular weight of approximately 251.47 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure contributes to enhanced lipophilicity, which may improve membrane permeability and bioavailability, making it effective against various microbial strains. Studies have shown that derivatives of picolinic acid can inhibit the growth of bacteria and fungi, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with specific molecular pathways involved in cell proliferation and survival. The precise mechanism of action is still under investigation, but it is believed that the compound may bind to enzymes or receptors that play critical roles in cancer progression.

Herbicidal Activity

This compound is also being explored for its herbicidal properties. Its structural features allow it to interact with plant growth regulators, potentially leading to the development of effective herbicides. The compound's ability to modulate plant physiological processes could provide a basis for creating targeted agricultural chemicals.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects.

- Receptor Binding : It can bind to specific receptors, modifying their activity and influencing cellular responses.

- Alteration of Gene Expression : By affecting transcription factors or signaling pathways, it may alter gene expression related to disease processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-4-bromo-picolinic acid | CHBrN | Lacks chlorine but retains amino and bromo groups |

| 3-Amino-6-chloropicolinic acid | CHClN | Lacks bromo substituent; similar biological activity |

| 3-Amino-4-methylpyridine | CHN | Similar nitrogenous heterocyclic structure; different substituents |

The presence of both bromine and chlorine in this compound enhances its reactivity and potential biological effects compared to its analogs.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various picolinic acid derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many established antibiotics, highlighting its potential as a new antimicrobial agent.

Investigation into Anticancer Effects

Another research effort focused on the anticancer properties of this compound. In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The findings suggest that this compound could serve as a lead for developing novel anticancer therapeutics targeting specific malignancies.

Q & A

Q. What are the validated synthetic routes for 3-Amino-4-bromo-6-chloropicolinic acid, and how can purity be optimized?

The synthesis typically involves halogenation and amination steps on a picolinic acid scaffold. For example, bromination at the 4-position and chlorination at the 6-position can be achieved using electrophilic halogenation agents (e.g., NBS or Cl2 in controlled conditions). Subsequent introduction of the amino group at the 3-position may employ Buchwald-Hartwig amination or catalytic hydrogenation of a nitro precursor . Purity optimization (>95%) requires rigorous purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Analytical validation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (DMSO-d6) is critical to confirm structural integrity .

Q. How should researchers handle safety protocols for this compound given its halogenated and aromatic amine structure?

Due to potential toxicity from bromine/chlorine substituents and aromatic amines, strict safety measures are required:

- Use fume hoods and PPE (nitrile gloves, lab coats, goggles).

- Avoid inhalation/contact; store in airtight containers under inert gas (argon) at 4°C to prevent decomposition.

- Waste disposal must follow institutional guidelines for halogenated amines, with neutralization via acidic hydrolysis (HCl, 1M) before incineration .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm, amino protons at δ 5.5–6.5 ppm).

- HRMS : ESI+ mode to verify molecular ion [M+H]<sup>+</sup> at m/z 267.92 (C6H4BrClN2O2).

- FT-IR : Peaks at ~3400 cm<sup>−1</sup> (N-H stretch), 1680 cm<sup>−1</sup> (carboxylic acid C=O), and 600–800 cm<sup>−1</sup> (C-Br/C-Cl stretches) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electronic effects of substituents:

- The bromine at position 4 acts as a good leaving group in Suzuki-Miyaura couplings, with Pd(PPh3)4 catalysts facilitating aryl-aryl bond formation.

- The electron-withdrawing Cl at position 6 reduces electron density at the pyridine ring, directing coupling to the bromine site. Solvent effects (dioxane/water) and base choice (Na2CO3) can be optimized via computational screening .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM) to identify non-linear effects.

- Assay Validation : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement.

- Metabolic Stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out false negatives from rapid degradation .

Q. How can crystallographic data improve understanding of its binding interactions with biological targets?

Co-crystallization with enzymes (e.g., kinases or oxidoreductases) using SHELX programs for structure refinement:

Q. What are the challenges in designing derivatives to enhance solubility without compromising activity?

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains at the carboxylic acid) while retaining halogen substituents for target binding.

- LogP Optimization : Use shake-flask methods or HPLC-derived logP measurements to balance hydrophilicity (target: logP <3).

- SAR Studies : Systematically replace Br/Cl with F or methyl groups to evaluate steric/electronic effects on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.